Fmoc-Val-Gly-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-valyl-glycine, is a protected dipeptide consisting of valine and glycine. The Fmoc (9-Fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amino group, allowing for selective reactions during peptide synthesis. This compound is notable for its role in solid-phase peptide synthesis, where it helps in the sequential assembly of peptides while maintaining the integrity of the amino acids involved .
Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-, also referred to as Fmoc-L-Val-Gly or Fmoc-Val-Gly, is a molecule comprised of three amino acids: L-valine, glycine, and a modified form of L-phenylalanine called Fmoc (Fluorenylmethoxycarbonyl). These amino acids are linked together by peptide bonds.
Fmoc-Val-Gly is a short peptide sequence that can be used as a building block in the synthesis of longer peptides and proteins. Peptide synthesis is a fundamental tool in many areas of scientific research, including:
The synthesis of Fmoc-Val-Gly-OH typically involves solid-phase peptide synthesis (SPPS). Key steps include:
Alternative methods may involve solution-phase synthesis, although SPPS is preferred for its efficiency and ease of purification .
Fmoc-Val-Gly-OH is widely used in:
Studies on Fmoc-Val-Gly-OH interactions focus on its role in forming larger peptide structures and how these peptides interact with biological targets. Research has shown that dipeptides can influence enzyme activity and receptor binding, which is critical in drug design .
Several compounds share structural similarities with Fmoc-Val-Gly-OH. These include:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Fmoc-Gly-OH | Glycine derivative | Simpler structure; used as a building block |
| Fmoc-Leu-Gly-OH | Leucine and Glycine | Provides hydrophobicity; enhances peptide stability |
| Fmoc-Ala-Gly-OH | Alanine and Glycine | Smaller side chain; affects peptide conformation |
| Fmoc-Phe-Gly-OH | Phenylalanine and Glycine | Aromatic side chain; increases binding affinity |
Fmoc-Val-Gly-OH is unique due to its combination of hydrophobic valine and flexible glycine, which can modulate the physical properties of peptides more effectively than other combinations. The presence of the Fmoc group allows for greater control during synthesis compared to non-protected amino acids.
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